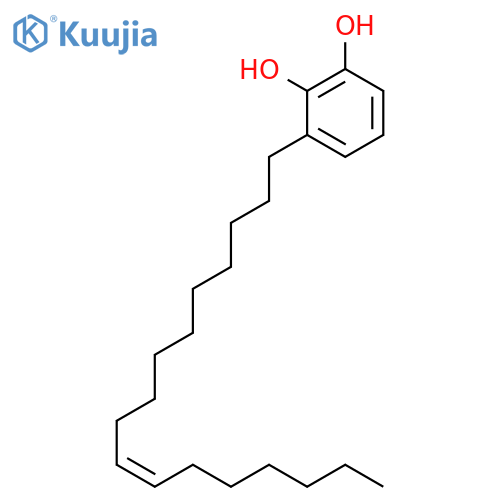Cas no 89838-23-3 (1,2-Benzenediol, 3-(10-heptadecenyl)-, (Z)-)

89838-23-3 structure
商品名:1,2-Benzenediol, 3-(10-heptadecenyl)-, (Z)-
1,2-Benzenediol, 3-(10-heptadecenyl)-, (Z)- 化学的及び物理的性質
名前と識別子
-
- 1,2-Benzenediol, 3-(10-heptadecenyl)-, (Z)-
- 3-[(10Z)-10-Heptadecen-1-yl]-1,2-benzenediol, >=95% (LC/MS-ELSD)
- Compound NP-009002
- AKOS040734128
- 3-[(Z)-heptadec-10-enyl]benzene-1,2-diol
- 89838-23-3
-
- インチ: InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-19-17-20-22(24)23(21)25/h7-8,17,19-20,24-25H,2-6,9-16,18H2,1H3/b8-7-
- InChIKey: FNLMCNKPGGHKQL-FPLPWBNLSA-N
- ほほえんだ: CCCCCCC=CCCCCCCCCCC1=C(C(=CC=C1)O)O
計算された属性
- せいみつぶんしりょう: 346.287180451g/mol
- どういたいしつりょう: 346.287180451g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 25
- 回転可能化学結合数: 15
- 複雑さ: 313
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5Ų
- 疎水性パラメータ計算基準値(XlogP): 9.2
1,2-Benzenediol, 3-(10-heptadecenyl)-, (Z)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SMB00237-1MG |
3-[(10Z)-10-Heptadecen-1-yl]-1,2-benzenediol |
89838-23-3 | ≥95% (LC/MS-ELSD) | 1MG |
¥3971.07 | 2022-02-22 |
1,2-Benzenediol, 3-(10-heptadecenyl)-, (Z)- 関連文献
-
N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
-
Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
89838-23-3 (1,2-Benzenediol, 3-(10-heptadecenyl)-, (Z)-) 関連製品
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
